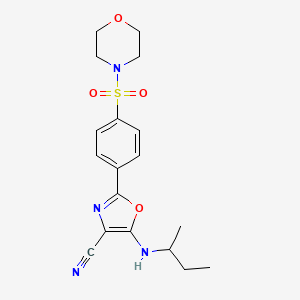
5-(Sec-butylamino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-(Sec-butylamino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C18H22N4O4S and its molecular weight is 390.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-(Sec-butylamino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile, also known as SB-314, is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic effects. This article explores its biological activity, synthesis, and comparative analysis with structurally related compounds.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes an oxazole ring, a sec-butylamino group, and a morpholinosulfonyl moiety. The carbonitrile functional group enhances its chemical reactivity, making it an interesting candidate for various pharmacological applications.
SB-314 functions primarily as a sulfonylurea receptor (SUR) activator , which plays a crucial role in regulating insulin secretion in pancreatic beta cells. The interaction with SURs can influence various signaling pathways, potentially leading to therapeutic effects in conditions like diabetes and cardiovascular diseases.
Biological Activity
Research indicates that SB-314 exhibits significant biological activities, including:
- Antibacterial Activity : Similar compounds have shown efficacy against various bacterial strains. For instance, studies on related oxazole derivatives demonstrated moderate antibacterial activity against Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus with varying minimum inhibitory concentrations (MICs) .
- Kinase Inhibition : Compounds with similar structures have been reported to inhibit specific kinases, suggesting that SB-314 may also possess this capability. Kinase inhibitors are valuable in cancer therapy as they can disrupt signaling pathways that promote tumor growth.
Comparative Analysis
A comparative study of SB-314 with other structurally similar compounds highlights its unique profile:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 5-(Dimethylamino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile | Similar oxazole and sulfonamide groups | Kinase inhibition | Dimethylamino group enhances solubility |
| 5-(Cyclohexylamino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile | Cyclohexyl instead of sec-butyl | Potential anti-inflammatory | Cyclohexyl increases steric hindrance |
| 5-(Isopropylamino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile | Isopropyl group modification | Kinase inhibition | Isopropyl enhances lipophilicity |
This table illustrates how variations in substituents can influence the biological activity and properties of similar compounds, emphasizing the potential of SB-314.
Case Studies
- Antibacterial Efficacy : In a study evaluating the antibacterial properties of oxadiazole derivatives, one compound exhibited significant activity against multiple bacterial strains with MIC values indicating potential for further development in antimicrobial therapies .
- Kinase Inhibition Research : A separate investigation into the kinase inhibition properties of morpholine-containing compounds revealed promising results, suggesting that SB-314 could be explored for its ability to inhibit specific cancer-related kinases.
Eigenschaften
IUPAC Name |
5-(butan-2-ylamino)-2-(4-morpholin-4-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-3-13(2)20-18-16(12-19)21-17(26-18)14-4-6-15(7-5-14)27(23,24)22-8-10-25-11-9-22/h4-7,13,20H,3,8-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBGNBPGHUQUJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













